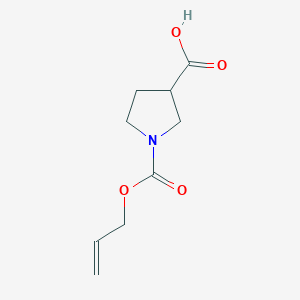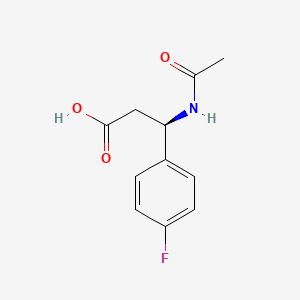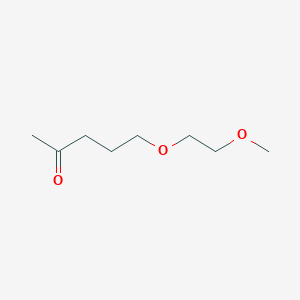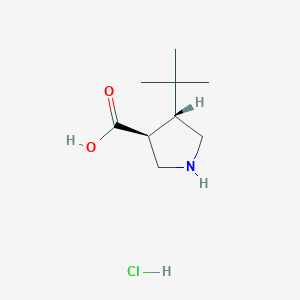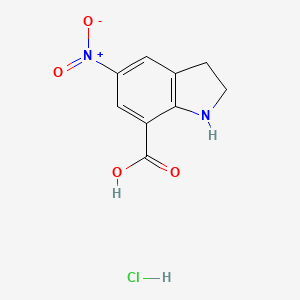
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
准备方法
The synthesis of 5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
化学反应分析
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroindole derivatives, while reduction can yield aminoindole derivatives .
科学研究应用
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .
相似化合物的比较
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride can be compared with other indole derivatives such as:
5-nitroindole: Similar in structure but lacks the carboxylic acid and hydrochloride groups.
2,3-dihydro-1H-indole: Lacks the nitro and carboxylic acid groups.
Indole-3-carboxylic acid: Contains a carboxylic acid group but lacks the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
属性
分子式 |
C9H9ClN2O4 |
|---|---|
分子量 |
244.63 g/mol |
IUPAC 名称 |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O4.ClH/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7;/h3-4,10H,1-2H2,(H,12,13);1H |
InChI 键 |
MBWNXIDMYXPZDX-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


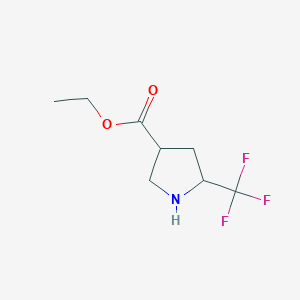
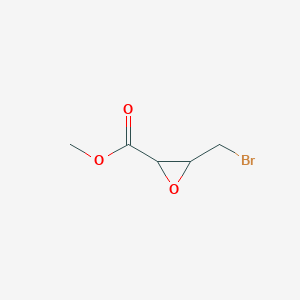
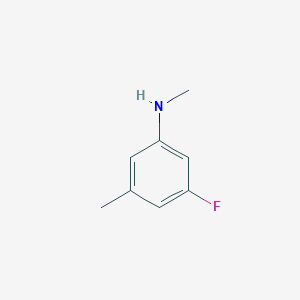
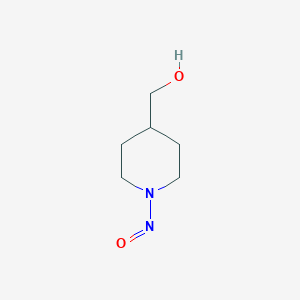

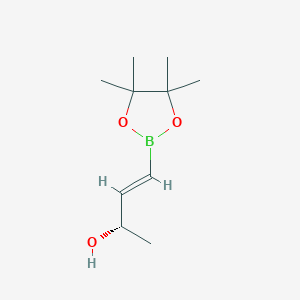
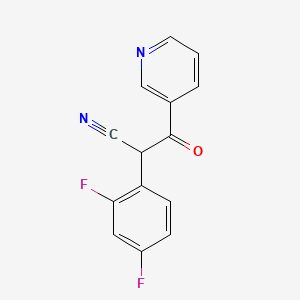
![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
